molecular formula C7H12FI B12547883 6-Fluoro-7-iodohept-1-ene CAS No. 143261-07-8

6-Fluoro-7-iodohept-1-ene

Cat. No.: B12547883
CAS No.: 143261-07-8
M. Wt: 242.07 g/mol
InChI Key: HLBGJCYOHVMYLK-UHFFFAOYSA-N
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Description

6-Fluoro-7-iodohept-1-ene is an organic compound characterized by the presence of both fluorine and iodine atoms attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-iodohept-1-ene typically involves the introduction of fluorine and iodine atoms into a heptene backbone. One common method is the halogenation of hept-1-ene using fluorinating and iodinating agents under controlled conditions. For instance, the reaction can be carried out using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and iodine monochloride (ICl) as the iodinating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-iodohept-1-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 6-fluoro-7-azidohept-1-ene, while oxidation with potassium permanganate can produce 6-fluoro-7-iodoheptanoic acid .

Scientific Research Applications

6-Fluoro-7-iodohept-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-iodohept-1-ene depends on its specific application. In chemical reactions, the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the fluorine atom can stabilize certain intermediates, while the iodine atom can act as a leaving group in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-iodohept-1-ene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for versatile chemical transformations and applications that are not possible with other similar compounds .

Properties

CAS No.

143261-07-8

Molecular Formula

C7H12FI

Molecular Weight

242.07 g/mol

IUPAC Name

6-fluoro-7-iodohept-1-ene

InChI

InChI=1S/C7H12FI/c1-2-3-4-5-7(8)6-9/h2,7H,1,3-6H2

InChI Key

HLBGJCYOHVMYLK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(CI)F

Origin of Product

United States

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